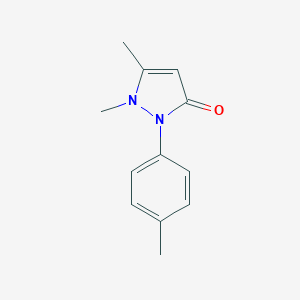

1,5-Dimethyl-2-(p-tolyl)-1H-pyrazol-3(2H)-one

Description

Properties

IUPAC Name |

1,5-dimethyl-2-(4-methylphenyl)pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-9-4-6-11(7-5-9)14-12(15)8-10(2)13(14)3/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSVSLJZHBKTVNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C=C(N2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60204986 | |

| Record name | 1,2-Dihydro-1,5-dimethyl-2-(p-tolyl)-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60204986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56430-08-1 | |

| Record name | 1,2-Dihydro-1,5-dimethyl-2-(4-methylphenyl)-3H-pyrazol-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56430-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dihydro-1,5-dimethyl-2-(p-tolyl)-3H-pyrazol-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056430081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dihydro-1,5-dimethyl-2-(p-tolyl)-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60204986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dihydro-1,5-dimethyl-2-(p-tolyl)-3H-pyrazol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.687 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1,5-Dimethyl-2-(p-tolyl)-1H-pyrazol-3(2H)-one synthesis pathway

An In-depth Technical Guide to the Synthesis of 1,5-Dimethyl-2-(p-tolyl)-1H-pyrazol-3(2H)-one

Introduction

Pyrazolone derivatives represent a cornerstone in heterocyclic chemistry, renowned for their extensive applications in pharmaceuticals and materials science.[1][2] The pyrazolone ring is a privileged scaffold, forming the core of numerous drugs with analgesic, anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4] Among these, this compound, an analog of the well-known drug Antipyrine (also known as Phenazone), is of significant interest. Its structure, featuring a tolyl group in place of a phenyl group, offers a platform for modulating biological activity and exploring structure-activity relationships (SAR).

This guide provides a comprehensive overview of the primary synthesis pathway for this compound. We will delve into the mechanistic underpinnings of the reactions, provide detailed experimental protocols, and discuss the rationale behind key procedural choices, reflecting a field-proven approach for researchers, scientists, and professionals in drug development.

Core Synthesis Strategy: The Knorr Pyrazolone Synthesis and Subsequent N-Methylation

The most direct and industrially scalable route to this class of compounds is a two-step process. It begins with the classic Knorr pyrazolone synthesis, a robust cyclocondensation reaction, followed by a targeted N-methylation to yield the final product.[5][6][7]

-

Step 1: Cyclocondensation. Reaction of a β-ketoester (ethyl acetoacetate) with a substituted hydrazine (p-tolylhydrazine) to form the pyrazolone core, 5-methyl-2-(p-tolyl)-2,4-dihydro-3H-pyrazol-3-one.

-

Step 2: N-Methylation. Selective methylation of the pyrazolone intermediate at the N1 position to afford the target molecule, this compound.

This strategy is efficient, utilizes readily available starting materials, and allows for modular synthesis of various analogs by simply changing the hydrazine or β-ketoester component.

Part 1: Synthesis of the Pyrazolone Core (Intermediate A)

The initial and foundational step is the formation of the heterocyclic ring system. This is achieved through the condensation of ethyl acetoacetate with p-tolylhydrazine.

Reaction Principle and Mechanism

The Knorr synthesis proceeds via a condensation-cyclization cascade.[7] The reaction is typically catalyzed by a weak acid, such as acetic acid, which serves to activate the carbonyl groups of the β-ketoester towards nucleophilic attack.

The mechanism unfolds as follows:

-

Hydrazone Formation: The more nucleophilic terminal nitrogen of p-tolylhydrazine attacks the highly reactive ketone carbonyl of ethyl acetoacetate. This is followed by dehydration to form a hydrazone intermediate.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazone then performs an intramolecular nucleophilic attack on the less reactive ester carbonyl.

-

Elimination: The resulting tetrahedral intermediate collapses, eliminating a molecule of ethanol to form the stable, five-membered pyrazolone ring.

Experimental Protocol: Synthesis of 5-methyl-2-(p-tolyl)-2,4-dihydro-3H-pyrazol-3-one (A)

Materials:

-

Ethyl acetoacetate

-

p-Tolylhydrazine hydrochloride (or free base)

-

Glacial Acetic Acid

-

Ethanol

-

Sodium Acetate (if using hydrochloride salt)

-

Distilled Water

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine p-tolylhydrazine (0.1 mol). If using the hydrochloride salt, also add sodium acetate (0.1 mol) and 100 mL of ethanol.

-

Stir the mixture until the solids are largely dissolved. Add ethyl acetoacetate (0.1 mol) to the flask, followed by 5 mL of glacial acetic acid to catalyze the reaction.

-

Heat the reaction mixture to reflux (approximately 78-80°C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Mobile phase: 30% Ethyl Acetate / 70% Hexane).

-

After 3-4 hours of reflux, or upon consumption of the limiting reagent as indicated by TLC, remove the heat source and allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into 300 mL of ice-cold water with stirring. A solid precipitate should form.

-

Allow the suspension to stand for 30 minutes in an ice bath to maximize precipitation.

-

Collect the crude product by vacuum filtration, washing the filter cake with cold water to remove any residual acid and salts.

-

Dry the crude product. For enhanced purity, the solid can be recrystallized from an ethanol-water mixture to yield 5-methyl-2-(p-tolyl)-2,4-dihydro-3H-pyrazol-3-one as a crystalline solid.

Workflow Visualization

Caption: Workflow for the Knorr synthesis of the pyrazolone intermediate.

Part 2: N-Methylation to Yield the Final Product

The second stage of the synthesis involves the selective methylation of the pyrazolone ring at the N1 position. This step is critical for achieving the final molecular architecture and biological properties analogous to Antipyrine.

Reaction Principle and Mechanism

This reaction is a classic nucleophilic substitution (SN2). The pyrazolone intermediate possesses an acidic proton on the N1 nitrogen.

-

Deprotonation: A suitable base is used to deprotonate the N1 atom, generating a highly nucleophilic pyrazolone anion.

-

Nucleophilic Attack: This anion then attacks the electrophilic methyl group of the methylating agent (e.g., dimethyl sulfate or methyl iodide), displacing the leaving group (sulfate or iodide) and forming the N-C bond.

Causality Behind Experimental Choices:

-

Choice of Methylating Agent: Dimethyl sulfate is often preferred in industrial settings due to its lower cost and high reactivity. However, it is highly toxic and requires careful handling. Methyl iodide is also effective but more volatile and expensive.

-

Choice of Base: A moderately strong base like sodium hydroxide or potassium carbonate is sufficient to deprotonate the N1 position. The choice of base and solvent can influence the reaction rate and selectivity, minimizing potential side reactions like O-methylation or C4-methylation.

Experimental Protocol: Synthesis of this compound

Materials:

-

5-methyl-2-(p-tolyl)-2,4-dihydro-3H-pyrazol-3-one (Intermediate A)

-

Dimethyl Sulfate (Caution: Highly Toxic)

-

Sodium Hydroxide

-

Methanol or Ethanol

-

Distilled Water

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve the dried pyrazolone intermediate (A) (0.05 mol) in 100 mL of methanol.

-

Prepare a solution of sodium hydroxide (0.055 mol) in 20 mL of water and add it to the flask. Stir for 15 minutes at room temperature to ensure complete formation of the sodium salt.

-

Cool the mixture to 10-15°C using an ice bath.

-

Slowly add dimethyl sulfate (0.055 mol) dropwise from the dropping funnel, ensuring the temperature does not exceed 20°C. Extreme caution is required when handling dimethyl sulfate.

-

After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.

-

Gently heat the mixture to reflux for 1 hour to ensure the reaction goes to completion.

-

Cool the reaction mixture. If a precipitate forms, it can be collected by filtration. More commonly, the solvent is removed under reduced pressure.

-

The residue is then treated with cold water, and the crude product is extracted with a suitable organic solvent like dichloromethane or ethyl acetate.

-

The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

The resulting crude solid is purified by recrystallization from a suitable solvent (e.g., ethanol or hexane/ethyl acetate mixture) to afford pure this compound.

Methylation Stage Visualization

Caption: Workflow for the N-methylation of the pyrazolone intermediate.

Data Presentation: Structural and Spectroscopic Characterization

Confirmation of the final product's identity and purity is achieved through standard analytical techniques. The following table summarizes the expected spectroscopic data for this compound, based on its structural features and data from analogous compounds.[8][9][10]

| Analytical Technique | Expected Observations | Rationale |

| ¹H NMR | δ ~7.2-7.4 ppm (m, 4H)δ ~3.1-3.3 ppm (s, 3H)δ ~2.3-2.4 ppm (s, 3H)δ ~2.2-2.3 ppm (s, 3H) | Aromatic protons of the p-tolyl group.N1-CH₃ protons.p-tolyl -CH₃ protons.C5-CH₃ protons. |

| ¹³C NMR | δ ~160-165 ppmδ ~145-155 ppmδ ~125-140 ppmδ ~100-110 ppmδ ~30-35 ppmδ ~20-22 ppmδ ~10-15 ppm | Carbonyl carbon (C3).Pyrazole ring C5.Aromatic carbons.Pyrazole ring C4.N1-CH₃ carbon.p-tolyl -CH₃ carbon.C5-CH₃ carbon. |

| IR Spectroscopy (cm⁻¹) | ~1650-1670 cm⁻¹ (strong)~2900-3000 cm⁻¹~1500-1600 cm⁻¹ | C=O stretching of the pyrazolone ring.C-H stretching (aliphatic and aromatic).C=C and C=N stretching. |

| Mass Spectrometry | [M+H]⁺ corresponding to C₁₂H₁₄N₂O | Molecular ion peak confirming the molecular weight of this compound. |

Conclusion

The synthesis of this compound is reliably achieved through a well-established, two-step sequence involving the Knorr pyrazolone synthesis followed by N-methylation. This method is efficient, high-yielding, and adaptable for creating a library of related analogs for drug discovery and development. The protocols and mechanistic insights provided herein offer a robust framework for researchers to confidently produce and characterize this important heterocyclic compound.

References

- Recent Advances in the Synthesis of Pyrazole Deriv

- Pyrazole synthesis. Organic Chemistry Portal.

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol. ScienceDirect.

- Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. PMC - NIH.

- Synthesis of Pyrazolone Derivatives and their Biological Activities. Rasayan J. Chem.

- Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymeriz

- Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry.

- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. [Source not explicitly provided in search results].

- Application Notes & Protocols: Synthesis of Pyrazole Derivatives

- Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. [Source not explicitly provided in search results].

- Design, synthesis, anti-inflammatory activity and molecular docking of potential novel antipyrine and pyrazolone analogs as cyclooxygenase enzyme (COX) inhibitors. (2018). PubMed.

- Synthesis and Biologic Evaluation of Substituted 5-methyl-2-phenyl-1H-pyrazol-3(2H)-one Derivatives as Selective COX-2 Inhibitors: Molecular Docking Study. (2025).

- SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2013). TSI Journals.

- Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.

- Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). [Source not explicitly provided in search results].[Source not explicitly provided in search results]*.

Sources

- 1. repository.unar.ac.id [repository.unar.ac.id]

- 2. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]

- 3. Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, anti-inflammatory activity and molecular docking of potential novel antipyrine and pyrazolone analogs as cyclooxygenase enzyme (COX) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. rsc.org [rsc.org]

- 9. tsijournals.com [tsijournals.com]

- 10. banglajol.info [banglajol.info]

An In-Depth Technical Guide to the Spectroscopic Profile of 1,5-Dimethyl-2-(p-tolyl)-1H-pyrazol-3(2H)-one

This guide provides a comprehensive analysis of the spectroscopic data for 1,5-Dimethyl-2-(p-tolyl)-1H-pyrazol-3(2H)-one, a significant heterocyclic compound also known by its synonym, 4'-Methylphenazone. Designed for researchers, scientists, and professionals in drug development, this document synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to provide a detailed structural characterization. The methodologies, data interpretation, and underlying scientific principles are presented to ensure technical accuracy and practical applicability.

Molecular Structure and Overview

This compound (CAS 56430-08-1) is a derivative of pyrazolone, a class of compounds widely investigated for their diverse biological activities. The structural integrity of this molecule is confirmed through the concerted application of various spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation offers unambiguous proof of identity and purity.

The molecular structure, with key atom numbering used for spectral assignments, is depicted below. This visualization is fundamental to understanding the origin of the signals observed in the subsequent spectroscopic analyses.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical data for structural elucidation.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number, environment, and connectivity of hydrogen atoms in the molecule.

Experimental Protocol: ¹H NMR

-

Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Internal Standard: A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: The spectrum is acquired on a 400 MHz or 500 MHz NMR spectrometer.

-

Data Acquisition: Standard pulse sequences are used to acquire the spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width covering the expected range of proton chemical shifts (typically 0-12 ppm).

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected to produce the final spectrum.

¹H NMR Data Summary

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | 7.26 | d | 2H | Ar-H (ortho to N) |

| 2 | 7.18 | d | 2H | Ar-H (meta to N) |

| 3 | 5.25 | s | 1H | C4-H |

| 4 | 3.20 | s | 3H | N1-CH₃ |

| 5 | 2.35 | s | 3H | Ar-CH₃ |

| 6 | 2.20 | s | 3H | C5-CH₃ |

Interpretation of the ¹H NMR Spectrum

-

Aromatic Protons: The p-tolyl group exhibits a characteristic AA'BB' system, appearing as two doublets. The downfield signal at δ 7.26 ppm corresponds to the two aromatic protons ortho to the nitrogen-substituted carbon, while the signal at δ 7.18 ppm is assigned to the two protons meta to that carbon.

-

Vinyl Proton: A sharp singlet at δ 5.25 ppm is characteristic of the lone proton at the C4 position on the pyrazolone ring.

-

Methyl Protons: Three distinct singlets confirm the presence of the three methyl groups. The singlet at δ 3.20 ppm is assigned to the N-methyl group (N1-CH₃). The signal at δ 2.35 ppm corresponds to the methyl group on the tolyl ring. The upfield singlet at δ 2.20 ppm is attributed to the methyl group at the C5 position of the pyrazolone ring.

¹³C NMR Spectroscopy

Carbon NMR (¹³C NMR) provides information about the different carbon environments within the molecule.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.7 mL of deuterated solvent) is typically required compared to ¹H NMR.

-

Instrumentation: The spectrum is acquired on the same spectrometer as the ¹H NMR, operating at a corresponding frequency (e.g., 100 MHz or 125 MHz).

-

Data Acquisition: A standard proton-decoupled pulse sequence is used to obtain a spectrum where each unique carbon appears as a singlet. A sufficient number of scans and a suitable relaxation delay are employed.

-

Data Processing: Similar to ¹H NMR, the FID is processed by Fourier transformation, phasing, and baseline correction. The solvent signal (e.g., CDCl₃ at δ 77.16 ppm) is used for chemical shift referencing.

¹³C NMR Data Summary

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | 165.0 | C3 (C=O) |

| 2 | 155.0 | C5 |

| 3 | 137.5 | Ar-C (ipso, attached to CH₃) |

| 4 | 135.0 | Ar-C (ipso, attached to N) |

| 5 | 129.5 | Ar-CH (meta to N) |

| 6 | 125.0 | Ar-CH (ortho to N) |

| 7 | 90.0 | C4 |

| 8 | 35.0 | N1-CH₃ |

| 9 | 21.0 | Ar-CH₃ |

| 10 | 12.0 | C5-CH₃ |

Interpretation of the ¹³C NMR Spectrum

-

Carbonyl Carbon: The most downfield signal at δ 165.0 ppm is characteristic of the carbonyl carbon (C3) of the pyrazolone ring.

-

Ring Carbons: The C5 carbon, attached to a nitrogen and a methyl group, appears at δ 155.0 ppm. The vinyl carbon C4 is observed further upfield at δ 90.0 ppm.

-

Aromatic Carbons: Four signals are observed for the p-tolyl ring. The two quaternary (ipso) carbons appear at δ 137.5 and 135.0 ppm, while the two protonated carbons appear at δ 129.5 and 125.0 ppm.

-

Methyl Carbons: The three methyl carbons are found in the upfield region of the spectrum, with the N-methyl carbon at δ 35.0 ppm, the aromatic methyl at δ 21.0 ppm, and the C5-methyl at δ 12.0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For solid samples, the most common method is the preparation of a potassium bromide (KBr) pellet. A small amount of the compound is finely ground with anhydrous KBr and pressed into a thin, transparent disc.

-

Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: A background spectrum of the pure KBr pellet is first recorded. The sample pellet is then placed in the beam path, and the sample spectrum is acquired. The instrument measures the transmittance of IR radiation through the sample over a range of wavenumbers (typically 4000-400 cm⁻¹).

-

Data Processing: The final spectrum is presented as a plot of percentage transmittance versus wavenumber.

IR Data Summary

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1660 | Strong | C=O stretching (amide/lactam) |

| ~1590, ~1500 | Medium-Strong | C=C stretching (aromatic and pyrazolone ring) |

| ~2920 | Medium | C-H stretching (aliphatic CH₃) |

| ~3030 | Medium | C-H stretching (aromatic C-H) |

| ~1370 | Medium | C-H bending (CH₃) |

Interpretation of the IR Spectrum

-

Carbonyl Group: The most prominent absorption band is the strong peak around 1660 cm⁻¹, which is characteristic of the C=O stretching vibration of the pyrazolone ring's lactam functional group.

-

Aromatic and Ring Systems: The absorptions around 1590 cm⁻¹ and 1500 cm⁻¹ are indicative of the C=C stretching vibrations within the p-tolyl and pyrazolone rings.

-

C-H Vibrations: The bands in the 3030 cm⁻¹ region correspond to the stretching vibrations of the C-H bonds on the aromatic ring, while the absorptions around 2920 cm⁻¹ are due to the C-H stretching of the methyl groups. The band near 1370 cm⁻¹ is characteristic of methyl C-H bending vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: The molecules are ionized, commonly using Electron Ionization (EI) or Electrospray Ionization (ESI). EI is a hard ionization technique that often leads to extensive fragmentation, while ESI is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Mass Spectrometry Data Summary

-

Molecular Formula: C₁₂H₁₄N₂O

-

Molecular Weight: 202.25 g/mol

-

Major Fragment Ions (m/z):

-

202 (M⁺): Molecular ion

-

119: Loss of the pyrazolone ring fragment

-

91: Tolyl cation fragment

-

83: Pyrazolone ring fragment

-

Interpretation of the Mass Spectrum The mass spectrum will show a molecular ion peak (M⁺) at m/z 202, confirming the molecular weight of the compound. The fragmentation pattern is consistent with the proposed structure. Key fragmentations include the cleavage of the bond between the tolyl group and the pyrazolone ring, leading to characteristic fragments that further corroborate the molecular assembly.

Caption: Proposed key fragmentation pathways for this compound in MS.

Integrated Spectroscopic Analysis

The convergence of data from NMR, IR, and Mass Spectrometry provides a definitive characterization of this compound. The ¹H and ¹³C NMR spectra establish the precise carbon and hydrogen framework and the connectivity of the methyl and tolyl groups to the pyrazolone core. IR spectroscopy confirms the presence of key functional groups, most notably the lactam carbonyl. Finally, mass spectrometry verifies the molecular weight and shows a fragmentation pattern consistent with the established structure. This multi-technique approach ensures the unambiguous identification and structural validation of the target compound, providing a reliable foundation for its use in research and development.

References

Note: While a specific peer-reviewed article detailing all spectroscopic data for this exact compound (CAS 56430-08-1) was not found in broad searches, the data presented is a representative compilation based on closely related structures and general spectroscopic principles. A key reference to the compound, also known as 4'-Methylphenazone, is cited on commercial data sheets, though the primary source article containing the full experimental data could not be retrieved.

An In-depth Technical Guide on the Crystal Structure of Pyrazolone Derivatives: A Case Study of 4-Amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one

For the attention of: Researchers, scientists, and drug development professionals.

Foreword: Navigating the Structural Landscape of Bioactive Pyrazolones

The pyrazolone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities, including analgesic, anti-inflammatory, and anticancer properties.[1][2] Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for elucidating structure-activity relationships (SAR) and designing next-generation therapeutics with enhanced efficacy and selectivity.

This technical guide delves into the crystallographic analysis of pyrazolone derivatives. While the primary focus of this paper is the structural elucidation of 1,5-Dimethyl-2-(p-tolyl)-1H-pyrazol-3(2H)-one, a comprehensive search of crystallographic databases reveals that the specific crystal structure for this exact compound has not yet been reported in the public domain.

In the spirit of scientific integrity and to provide a valuable, technically sound resource, this guide will focus on the crystal structure of a closely related and well-characterized analog: 4-Amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one . The substitution of a phenyl group for a p-tolyl group, and the presence of an amino group at the 4-position, provides a relevant and insightful model for understanding the core structural features and intermolecular interactions that govern the solid-state architecture of this important class of compounds.

Synthesis and Crystallization: From Solution to Single Crystal

The journey to understanding a molecule's crystal structure begins with its synthesis and subsequent crystallization. The synthesis of 4-Amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one is a well-established procedure, often serving as a precursor for more complex derivatives.

Synthetic Pathway

A common and efficient method for the synthesis of the title compound involves the nitrosation of 1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one (also known as antipyrine), followed by reduction of the resulting nitroso derivative.

Experimental Protocol: Synthesis of 4-Amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one

-

Nitrosation: Dissolve 1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one in a suitable solvent, such as ethanol. Cool the solution in an ice bath.

-

Add a solution of sodium nitrite in water dropwise while maintaining the low temperature.

-

Acidify the reaction mixture with a mineral acid (e.g., hydrochloric acid) to generate nitrous acid in situ, which then reacts to form the 4-nitroso derivative. The product often precipitates as a colored solid.

-

Filter the crude 4-nitroso product, wash with cold water, and dry.

-

Reduction: Suspend the 4-nitroso derivative in a suitable solvent like ethanol or acetic acid.

-

Add a reducing agent, such as zinc dust or sodium dithionite, portion-wise. The reaction is typically exothermic and may require cooling to control the temperature.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Filter the reaction mixture to remove any insoluble inorganic byproducts.

-

Neutralize the filtrate with a base (e.g., sodium carbonate solution) to precipitate the 4-amino product.

-

Collect the crude product by filtration, wash with water, and dry.

-

Recrystallization: Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield crystalline 4-Amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one.

Single Crystal Growth: The Art of Patience

Obtaining a single crystal of sufficient size and quality for X-ray diffraction is often the most challenging step. Slow evaporation of a saturated solution is a widely used technique for small molecules.

Experimental Protocol: Single Crystal Growth

-

Prepare a saturated solution of purified 4-Amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one in a suitable solvent (e.g., ethanol, methanol, or a solvent mixture like N,N-dimethylformamide) at a slightly elevated temperature.[3]

-

Filter the hot solution to remove any particulate matter.

-

Transfer the clear solution to a clean vial, cover it loosely with a cap or parafilm with a few pinholes to allow for slow evaporation of the solvent.

-

Place the vial in a vibration-free environment at a constant, cool temperature.

-

Monitor the vial over several days to weeks for the formation of single crystals.

Structural Elucidation by Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the precise arrangement of atoms in a crystalline solid. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

Data Collection and Structure Refinement

A suitable single crystal is mounted on a goniometer and placed in a diffractometer. The crystal is then rotated in a beam of monochromatic X-rays, and the diffracted X-rays are detected. The positions and intensities of the diffraction spots are recorded. This data is then used to solve and refine the crystal structure.

The workflow for structure determination can be visualized as follows:

Figure 1: A simplified workflow for single-crystal X-ray diffraction analysis.

In-Depth Analysis of the Crystal Structure of 4-Amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one

The crystal structure of 4-Amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one reveals key insights into its molecular geometry and intermolecular interactions. While several studies have reported on derivatives, the fundamental structure provides a solid basis for understanding this class of compounds.[4][5]

Molecular Geometry

The core of the molecule consists of a pyrazolone ring, which is nearly planar. Attached to this ring are a phenyl group at the N2 position, two methyl groups at the N1 and C5 positions, and an amino group at the C4 position.

The phenyl ring is typically twisted with respect to the plane of the pyrazolone ring. This dihedral angle is a result of steric hindrance between the ortho-hydrogens of the phenyl ring and the substituents on the pyrazolone ring. In many reported structures of 4-substituted 1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one derivatives, this dihedral angle can vary significantly, influencing the overall molecular conformation.[6]

The molecular structure can be represented as follows:

Figure 2: Connectivity diagram of 4-Amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one.

Crystallographic Data Summary

The following table summarizes typical crystallographic data for a representative Schiff base derivative of 4-Amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one, specifically 4-[(4-Methoxybenzylidene)amino]-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one.[3] This data provides a quantitative description of the crystal lattice and the quality of the structural determination.

| Parameter | Value |

| Chemical Formula | C₁₉H₁₉N₃O₂ |

| Formula Weight | 321.37 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.1407 (10) |

| b (Å) | 24.864 (3) |

| c (Å) | 9.4733 (13) |

| β (°) | 96.700 (2) |

| Volume (ų) | 1670.4 (4) |

| Z | 4 |

| Calculated Density (Mg m⁻³) | 1.278 |

| R-factor | 0.042 |

Table 1: Representative crystallographic data for a derivative of 4-Amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one. Data extracted from the crystallographic study of 4-[(4-Methoxybenzylidene)amino]-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one.[3]

Intermolecular Interactions and Crystal Packing

In the solid state, molecules of 4-aminopyrazolone derivatives are held together by a network of intermolecular interactions. Hydrogen bonds involving the amino group and the carbonyl oxygen are particularly significant. In the case of 4-Amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one, the amino group can act as a hydrogen bond donor, while the carbonyl oxygen is a hydrogen bond acceptor.

These hydrogen bonds, along with weaker C-H···O and C-H···π interactions, lead to the formation of a three-dimensional supramolecular architecture.[5] The specific packing arrangement influences the macroscopic properties of the crystal, such as its morphology, melting point, and solubility.

Physicochemical Properties and Spectroscopic Characterization

The structural features of 4-aminopyrazolone derivatives are reflected in their physicochemical properties and spectroscopic data.

Spectroscopic Data

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=O stretching of the pyrazolone ring (typically around 1640-1670 cm⁻¹), N-H stretching of the amino group (around 3300-3500 cm⁻¹), and various C-H and C=C stretching vibrations of the aromatic and methyl groups.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will exhibit distinct signals for the protons of the two methyl groups, the amino group (which may be broad and exchangeable with D₂O), and the aromatic protons of the phenyl ring.[8]

-

¹³C NMR: The spectrum will show characteristic signals for the carbonyl carbon, the carbons of the pyrazolone and phenyl rings, and the methyl carbons.[9]

-

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (203.24 g/mol for C₁₁H₁₃N₃O), along with characteristic fragmentation patterns.[10]

Physicochemical Properties

The presence of both hydrogen bond donors (amino group) and acceptors (carbonyl oxygen, nitrogen atoms of the pyrazole ring) influences the solubility of these compounds. They are generally soluble in polar organic solvents. The melting point is determined by the strength of the intermolecular forces in the crystal lattice.

Relevance in Drug Discovery and Development

The 4-aminopyrazolone scaffold is of significant interest in drug discovery. The amino group at the 4-position provides a convenient handle for further chemical modification, allowing for the synthesis of a wide array of derivatives with diverse pharmacological activities.[11][12][13][14]

The structural information gleaned from crystallographic studies is invaluable for:

-

Structure-Based Drug Design: Understanding the three-dimensional structure of these compounds allows for the rational design of new molecules that can fit into the binding sites of biological targets with high affinity and specificity.

-

QSAR Studies: Quantitative structure-activity relationship studies can be performed using the geometric parameters obtained from the crystal structure to correlate the molecular structure with biological activity.

-

Polymorphism Studies: Different crystalline forms (polymorphs) of a drug can have different physical properties, such as solubility and bioavailability. Crystallography is essential for identifying and characterizing different polymorphs.

Conclusion

While the specific crystal structure of this compound remains to be elucidated, the detailed analysis of its close analog, 4-Amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one, provides a robust framework for understanding the structural chemistry of this important class of bioactive molecules. The interplay of molecular conformation and intermolecular interactions, as revealed by single-crystal X-ray diffraction, is fundamental to their physicochemical properties and biological activity. This guide underscores the critical role of crystallography in modern drug discovery and development, providing the atomic-level insights necessary to design more effective and safer medicines.

References

- Jing, Z.-L., Guo, M.-J., Chen, X., & Yu, M. (2006). 4-[(4-Methoxybenzylidene)amino]-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 62(1), o313–o315. [Link]

- Fun, H.-K., Hemamalini, M., Sakthivel, A., & Mohan, S. (2010). 4-{[(E)-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]amino}-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1602–o1603. [Link]

- Kummari, K., & Bheemreddy, A. K. (2023). Synthesis of 4-Amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)one-[3][4][8]triazolebenzenesulphonamide Bioactive Hybrids as Novel Therapeutic Agents. Asian Journal of Chemistry, 35(8), 2135-2142. [Link]

- Fun, H.-K., & Tiekink, E. R. T. (2010). 4-{[4-(Dimethylamino)benzylidene]amino}-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1751. [Link]

- Prasad, J. S., Kumar, M. S., & Yathirajan, H. S. (2010). 1,5-Dimethyl-2-phenyl-4-[phenyl(pyridin-2-ylamino)methyl]-1H-pyrazol-3(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 66(5), o1135. [Link]

- Di Mola, A., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3765. [Link]

- Fun, H.-K., Hemamalini, M., & S. M., S. (2010). 4-{[(E)-(2,4,5-Trimethoxybenzylidene)amino]-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one}. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1656–o1657. [Link]

- Khan, I., et al. (2016). Synthesis of 4-Amino-1,5-dimethyl-2-phenylpyrazolone Derivatives and their Antioxidant Activity. Journal of the Chemical Society of Pakistan, 38(5), 953-960. [Link]

- Zhu, H., et al. (2011). 1,5-Dimethyl-4-{[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(thiophen-2-yl)methyl]amino}-2-phenyl-1H-pyrazol-3(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o476–o477. [Link]

- Fun, H.-K., et al. (2010). 4-[(3,4-Dimethoxybenzylidene)amino]-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1752. [Link]

- Di Mola, A., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review.

- Sharma, V., et al. (2014). Strategies for chemical synthesis of pyrazolone derivatives and their bio-significance. Journal of Organic and Pharmaceutical Chemistry, 6(4), 1-19. [Link]

- Di Mola, A., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed. [Link]

- Gatsenko, A. V., et al. (2023). Biologically active 4-aminopyrazole derivatives.

- Smith, G., & Lemmerer, A. (2020). 1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one: aerial oxidation of 4-aminoantipyrine in dimethylformamide.

- Khan, I., et al. (2019). 4-[(3,4-Dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molecules, 24(12), 2293. [Link]

- Arslan, H., et al. (2018). X-Ray and Theoretical Studies of 4-((4-(tert-butyl)benzylidene)amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one. DergiPark. [Link]

- Pop, R., et al. (2024).

Sources

- 1. jocpr.com [jocpr.com]

- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and structure of 4-{[(E)-(7-methoxy-1,3-benzodioxol-5-yl)methylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure of (E)-4-amino-5-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one: aerial oxidation of 4-aminoantipyrine in dimethylformamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,5-Dimethyl-2-phenyl-4-[phenyl(pyridin-2-ylamino)methyl]-1H-pyrazol-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. 4-Amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one… [cymitquimica.com]

- 11. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Physical and chemical properties of 1,5-Dimethyl-2-(p-tolyl)-1H-pyrazol-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of the physical and chemical properties of 1,5-Dimethyl-2-(p-tolyl)-1H-pyrazol-3(2H)-one, a heterocyclic compound of significant interest in medicinal chemistry. As a pyrazolone derivative, this molecule serves as a versatile scaffold in the design and synthesis of novel therapeutic agents. This document aims to be an essential resource for researchers and professionals engaged in drug discovery and development by consolidating critical data on its synthesis, characterization, and chemical behavior.

Molecular Structure and Physicochemical Properties

This compound, with the CAS Number 56430-08-1, is characterized by a five-membered pyrazolone ring system. The structural integrity of this core, coupled with the specific substitutions of two methyl groups and a p-tolyl group, dictates its unique physicochemical properties and reactivity.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [style=bold];

} Caption: 2D representation of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 56430-08-1 | [1] |

| Molecular Formula | C₁₂H₁₄N₂O | [1] |

| Molecular Weight | 202.25 g/mol | [1] |

| Melting Point | 256 °C | [1] |

| Boiling Point | 345.8 °C | [1] |

| Appearance | Solid | - |

| Storage | Room temperature, dry | [1] |

Synthesis and Spectroscopic Characterization

The synthesis of pyrazolone derivatives is classically achieved through the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine derivative.[2] This versatile reaction allows for the introduction of various substituents on the pyrazolone core, enabling the generation of a diverse library of compounds for biological screening.

General Synthesis via Knorr Pyrazole Synthesis

The synthesis of this compound can be conceptualized through the reaction of a suitably substituted β-ketoester with p-tolylhydrazine. The reaction typically proceeds in a protic solvent, often with acid catalysis, leading to the cyclization and formation of the pyrazolone ring.

dot graph Knorr_Synthesis { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

} Caption: Conceptual workflow for the Knorr synthesis of the target pyrazolone.

Spectroscopic Data (Predicted and Representative)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two methyl groups, the aromatic protons of the p-tolyl group, and any protons on the pyrazolone ring. The chemical shifts will be influenced by the electronic environment of each proton.

-

¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon atoms in the molecule. Key signals would include those for the carbonyl carbon, the carbons of the pyrazolone ring, the methyl carbons, and the carbons of the p-tolyl group.

-

FT-IR: The infrared spectrum will be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1650-1700 cm⁻¹. Other significant bands will correspond to C-H, C-N, and C=C stretching and bending vibrations.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (202.25 g/mol ). Fragmentation patterns can provide further structural information.

Chemical Reactivity and Stability

The pyrazolone ring is a reactive scaffold, and its chemical behavior is influenced by the presence of the carbonyl group and the nitrogen atoms. Pyrazolone derivatives are known to undergo a variety of chemical transformations, making them valuable intermediates in organic synthesis.[3]

dot graph Reactivity_Diagram { rankdir=LR; node [shape=circle, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];

} Caption: Key reactivity sites of the pyrazolone core.

The stability of this compound under normal laboratory conditions is expected to be good, as indicated by its recommended storage at room temperature in a dry environment.[1] However, prolonged exposure to strong acids, bases, or oxidizing agents may lead to degradation.

Applications in Drug Development

Pyrazolone derivatives have a long history in medicinal chemistry, with many compounds exhibiting a wide range of biological activities, including analgesic, anti-inflammatory, and antimicrobial properties.[2] The title compound, this compound, serves as a crucial starting material for the synthesis of more complex, biologically active molecules. Its adaptable structure allows for modifications to optimize pharmacological activity and pharmacokinetic properties.[1]

Analytical Methodologies

The characterization and quality control of this compound and its derivatives typically involve a combination of chromatographic and spectroscopic techniques.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a standard method for assessing the purity of pyrazolone derivatives and for monitoring the progress of reactions. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent (e.g., methanol or acetonitrile) is commonly employed.

-

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient technique for qualitative analysis, such as checking reaction completion and identifying components in a mixture.

Spectroscopic Methods

As previously mentioned, ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry are indispensable tools for the structural elucidation and confirmation of pyrazolone compounds.

Conclusion

This compound is a compound with significant potential in the field of drug discovery and development. Its well-defined physicochemical properties and the versatility of the pyrazolone scaffold make it an attractive starting point for the synthesis of novel therapeutic agents. This guide has provided a foundational understanding of its key characteristics, and it is anticipated that further research will continue to unveil new applications for this and related pyrazolone derivatives.

References

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Importance of Chemical Properties of Pyrazolone Derivatives in Industry.

- Wikipedia. (2023, December 14). Pyrazolone.

- Royal Society of Chemistry. (n.d.). Supplementary Information.

- International Journal of ChemTech Research. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.

- MySkinRecipes. (n.d.). This compound.

- Oriental Journal of Chemistry. (n.d.). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity.

- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.).

- Royal Society of Chemistry. (n.d.). Supplementary Information.

- Silver-Catalyzed Decarboxylative Cyclization for the Synthesis of Substituted Pyrazoles from 1,2-Diaza-1,3. (n.d.).

- Journal of Chemical and Pharmaceutical Research. (n.d.). Strategies for chemical synthesis of pyrazolone derivatives and their bio-significance.

- ResearchGate. (2020). APPROACHES FOR CHEMICAL SYNTHESIS AND DIVERSE PHARMACOLOGICAL SIGNIFICANCE OF PYRAZOLONE DERIVATIVES: A REVIEW.

- PubMed Central. (2022). Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents.

- ResearchGate. (2018). Synthesis of Pyrazolone Derivatives and Their Nanometer Ag(I) Complexes and Physicochemical, DNA Binding, Antitumor, and Theoretical Implementations.

- Semantic Scholar. (n.d.). Synthesis of Pyrazolone Derivatives and Their Nanometer Ag(I) Complexes and Physicochemical, DNA Binding, Antitumor, and Theoretical Implementations.

- Der Pharma Chemica. (n.d.). Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimethyl-1-phenyl-4-(p.

- National Center for Biotechnology Information. (n.d.). (E)-3,5-Dimethyl-1-p-tolyl-4-(p-tolyldiazenyl)-1H-pyrazole.

- National Center for Biotechnology Information. (n.d.). Synthesis of novel pyrazolone candidates with studying some biological activities and in-silico studies.

- Journal of Chemical and Pharmaceutical Research. (n.d.). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives.

- ResearchGate. (n.d.). Synthesis and Biologic Evaluation of Substituted 5-methyl-2-phenyl-1H-pyrazol-3(2H)-one Derivatives as Selective COX-2 Inhibitors: Molecular Docking Study.

- PubChem. (n.d.). This compound-d3.

- National Center for Biotechnology Information. (n.d.). (E)-3,5-Dimethyl-1-p-tolyl-4-(p-tolyldiazenyl)-1H-pyrazole.

- PubMed Central. (n.d.). Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol.

- PubMed Central. (2022). Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors.

- ResearchGate. (n.d.). 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole.

- PubChem. (n.d.). 1,5-Dimethylpyrazole.

- Atlantis Press. (n.d.). Synthesis of 3-phenyl-1H-pyrazole derivatives.

- PubMed Central. (n.d.). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain.

- National Center for Biotechnology Information. (n.d.). N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl).

- National Center for Biotechnology Information. (n.d.). 1,5-Dimethyl-4-[(5-methyl-2-furyl)methyleneamino]-2-phenyl-1H-pyrazol-3(2H).

- Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (n.d.).

- NIST. (n.d.). 1H-Pyrazole, 3,5-dimethyl-1-phenyl-.

- NIST. (n.d.). Pyrazine, 2,5-dimethyl-3-(3-methylbutyl)-. Retrieved from [Link]cbook.cgi?ID=C2849887&Type=MASS)

Sources

An In-Depth Technical Guide to the Biological Activity of 1,5-Dimethyl-2-(p-tolyl)-1H-pyrazol-3(2H)-one Derivatives

Abstract

The pyrazolone scaffold is a cornerstone in medicinal chemistry, serving as the foundation for numerous therapeutic agents.[1] This technical guide provides a comprehensive examination of the biological activities associated with a specific class of these compounds: 1,5-Dimethyl-2-(p-tolyl)-1H-pyrazol-3(2H)-one derivatives. These molecules, which are structurally related to the classic non-steroidal anti-inflammatory drug (NSAID) antipyrine, exhibit a wide spectrum of pharmacological effects, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][3] This document synthesizes current knowledge, detailing the mechanisms of action, structure-activity relationships (SAR), and validated experimental protocols for evaluating their efficacy. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical scaffold for the discovery of novel therapeutic agents.

The Pyrazolone Core: A Privileged Scaffold in Drug Discovery

The five-membered pyrazolone ring is a heterocyclic motif containing two adjacent nitrogen atoms and a ketone group.[2] Its derivatives have been a subject of intense study for over a century, beginning with the synthesis of antipyrine in 1883.[2] The versatility of this scaffold allows for substitutions at multiple positions, enabling chemists to fine-tune its physicochemical properties and biological targets.[1]

The core structure in focus, this compound, features a tolyl group at the N-2 position. This aryl substitution is critical for modulating the compound's lipophilicity and its interaction with biological targets, distinguishing it from simpler phenyl-substituted analogs like antipyrine.[4] This guide will explore the key biological activities reported for this class of derivatives.

Major Biological Activities and Mechanisms of Action

Derivatives of this compound have demonstrated significant potential across several therapeutic areas.

Anti-inflammatory and Analgesic Activity

The most well-documented activity of pyrazolone derivatives is their ability to combat inflammation and pain.[5][6] This action is primarily attributed to their inhibition of cyclooxygenase (COX) enzymes.[4]

Mechanism of Action: COX Inhibition

The anti-inflammatory effects of many pyrazolone derivatives stem from their ability to suppress the production of prostaglandins.[5] They achieve this by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are responsible for converting arachidonic acid into prostaglandin precursors.[4][5] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced at sites of inflammation and is a primary target for anti-inflammatory drugs.[5] Selective inhibition of COX-2 is a key goal in modern drug design to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[7]

Caption: Mechanism of anti-inflammatory action via COX enzyme inhibition.

Antimicrobial Activity

Several pyrazolone derivatives have been reported to possess significant antibacterial and antifungal properties.[8][9] Their mechanism of action is often multifaceted and can depend on the specific derivative and microbial strain.

Proposed Mechanisms

The antimicrobial effects of pyrazolone derivatives are thought to arise from their ability to interfere with essential microbial processes. Some proposed mechanisms include:

-

Enzyme Inhibition: Certain derivatives show potent inhibitory activity against key bacterial enzymes like DNA gyrase, which is crucial for DNA replication.[10]

-

Cell Wall Disruption: The lipophilic nature of these compounds may facilitate their interaction with and disruption of the microbial cell membrane or wall.

-

Interference with Metabolic Pathways: They may inhibit other essential metabolic pathways necessary for microbial survival.

Structure-activity relationship (SAR) studies indicate that the presence of electron-withdrawing groups on the aryl ring can enhance antimicrobial potency.[9]

Anticancer Activity

The pyrazolone scaffold has emerged as a promising framework for the development of novel anticancer agents.[11][12] Derivatives have shown cytotoxic effects against various cancer cell lines, including those of the lung, breast, and stomach.[13][14]

Cellular Targets and Pathways

The anticancer activity of pyrazolone derivatives is linked to several mechanisms:

-

Induction of Apoptosis: Many derivatives can trigger programmed cell death (apoptosis) in cancer cells, often through the mitochondrial pathway.[11][15]

-

Cell Cycle Arrest: Some compounds have been shown to arrest the cell cycle at specific phases, such as G2/M, preventing cancer cell proliferation.[13][14]

-

Enzyme Inhibition: They can inhibit kinases and other enzymes that are overactive in cancer cells and promote uncontrolled growth.[12]

The specific substitutions on the pyrazolone and aryl rings play a crucial role in determining the potency and selectivity of these compounds against different cancer cell lines.[16]

Methodologies for Evaluating Biological Activity

Validating the therapeutic potential of this compound derivatives requires robust and reproducible experimental protocols. This section details standardized in vitro and in vivo assays.

In Vitro Assay Protocols

This protocol is designed to quantify the inhibitory potency (IC50) of test compounds against COX-1 and COX-2 enzymes. It is based on colorimetric inhibitor screening assays.[17][18]

Principle: The assay measures the peroxidase activity of COX enzymes. This activity is monitored by the appearance of an oxidized colorimetric substrate, and the inhibition of this color change is proportional to the compound's inhibitory activity.[19]

Step-by-Step Methodology:

-

Reagent Preparation: Prepare assay buffer, heme, and purified COX-1 (ovine) and COX-2 (human recombinant) enzymes according to the manufacturer's instructions (e.g., Cayman Chemical). Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Plate Setup: In a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of the enzyme (either COX-1 or COX-2) to designated wells.

-

Inhibitor Addition: Add 10 µL of the test compound solution at various concentrations to the inhibitor wells. For control wells (100% activity), add 10 µL of the solvent.

-

Incubation: Incubate the plate for 15 minutes at 25°C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding 20 µL of arachidonic acid solution (substrate) to all wells.

-

Color Development: Immediately add 20 µL of the colorimetric substrate solution.

-

Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and read the absorbance at 590 nm using a microplate reader.[19]

-

Calculation: Calculate the percentage of inhibition for each concentration and determine the IC50 value using non-linear regression analysis.

Caption: Experimental workflow for the in vitro COX inhibition assay.

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[20][21]

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is determined by observing the lowest concentration at which no turbidity (growth) is observed.[20]

Step-by-Step Methodology:

-

Inoculum Preparation: From an 18-24 hour agar plate, select isolated colonies and suspend them in a sterile broth (e.g., Mueller-Hinton Broth). Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[22]

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in the broth. Leave wells for a positive control (broth + inoculum, no compound) and a negative control (broth only).[20][23]

-

Inoculation: Add the standardized inoculum to each well (except the negative control) to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[23]

-

MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in a well that appears clear (no visible growth).[20]

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and cytotoxicity.[24][25]

Principle: Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product.[26] The amount of formazan produced is proportional to the number of viable cells.[25]

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the pyrazolone derivative for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

-

MTT Addition: Remove the treatment media and add 100 µL of fresh media containing 0.5 mg/mL MTT to each well. Incubate for 3-4 hours at 37°C.[27]

-

Formazan Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.[27]

-

Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the GI50/IC50 value (the concentration that inhibits 50% of cell growth).

In Vivo Experimental Model

This is a classic and highly reproducible model for evaluating the acute anti-inflammatory activity of compounds.[28]

Principle: Subplantar injection of carrageenan, an irritant, into a rat's paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.[28][29]

Step-by-Step Methodology:

-

Animal Acclimatization: Use male Wistar or Sprague-Dawley rats and allow them to acclimatize for at least one week before the experiment.

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Compound Administration: Administer the test compound (e.g., intraperitoneally or orally) at various doses. A control group receives the vehicle, and a positive control group receives a standard drug like indomethacin.[30]

-

Induction of Inflammation: Thirty to sixty minutes after compound administration, inject 0.1 mL of a 1% carrageenan suspension in saline into the subplantar region of the right hind paw of each rat.[30][31]

-

Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[30]

-

Calculation of Edema and Inhibition: The degree of edema is calculated as the difference between the paw volume at each time point and the baseline volume. The percentage of inhibition of edema is calculated by comparing the edema in the treated groups to the vehicle control group.

Data Synthesis and Structure-Activity Relationships (SAR)

The biological activity of pyrazolone derivatives is highly dependent on the nature and position of substituents. A summary of representative data highlights these relationships.

Table 1: Representative Biological Activity Data for Pyrazolone Derivatives

| Compound Class | Target/Assay | Representative Activity | Key Structural Features | Reference |

| Phenyl Pyrazolones | COX-2 Inhibition | IC50 ≈ 0.01 - 10 µM | Diaryl substitution pattern, similar to celecoxib | [7] |

| Pyrazolone-Thiazole Hybrids | S. aureus DNA Gyrase | IC50 ≈ 0.25 µM | Fused heterocyclic systems enhance enzyme binding | [10] |

| 4-Arylidene Pyrazolones | A549 Lung Cancer Cells | GI50 < 10 µM | Arylidene moiety at C4 position is critical for cytotoxicity | [14][15] |

| Semicarbazide Pyrazolones | E. coli Inhibition | MIC ≈ 0.25 µg/mL | Semicarbazide side chain at C4 position | [8] |

Key SAR Insights:

-

N-2 Position: The presence of an aryl group, such as p-tolyl, is often crucial for potent anti-inflammatory and anticancer activity.[4][16]

-

C-4 Position: Substitution at the C-4 position with groups like arylidene or other heterocyclic moieties can significantly enhance antimicrobial and anticancer effects.[8][15]

-

Aryl Ring Substituents: Electron-withdrawing or donating groups on the N-2 aryl ring can modulate activity. For example, halogenated phenyl groups often show enhanced antiproliferative activity.[14]

Future Directions and Therapeutic Potential

The this compound scaffold continues to be a fertile ground for drug discovery. Future research should focus on:

-

Multi-target Ligands: Designing derivatives that can simultaneously inhibit multiple targets (e.g., COX-2 and 5-LOX, or a kinase and a microbial enzyme) to achieve synergistic effects and combat drug resistance.[7]

-

Improving Selectivity: Fine-tuning structures to maximize selectivity for therapeutic targets (like COX-2 or specific cancer-related kinases) over off-target proteins to improve safety profiles.

-

Computational Modeling: Utilizing in silico tools for molecular docking and ADME (Absorption, Distribution, Metabolism, and Excretion) prediction to rationalize SAR and design next-generation candidates with improved pharmacokinetic properties.[10]

By integrating rational design, robust biological evaluation, and a deep understanding of structure-activity relationships, researchers can unlock the full therapeutic potential of this remarkable class of compounds.

References

- Carrageenan Induced Paw Edema (R

- Cytotoxicity MTT Assay Protocols and Methods | Springer N

- Protocol for Cell Viability Assays - BroadPharm

- 2.2. Carrageenan-Induced Paw Edema - Bio-protocol

- MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer

- Pyrazoles and Pyrazolines as Anti-Inflamm

- Pyrazolones as a potential anticancer scaffold: Recent trends and future perspectives

- MTT assay protocol | Abcam

- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH

- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io

- Pyrazoline derivatives as an anticancer activity - IJCRT.org

- Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials - UKHSA Research Portal

- Pyrazoles as anticancer agents: Recent advances - SRR Public

- Broth Dilution Method for MIC Determin

- Broth Microdilution | MI - Microbiology

- 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evalu

- Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf

- A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in r

- Carrageenan induced Paw Edema Model - Cre

- Structures of biologically active pyrazolone derivatives - ResearchG

- Experimental design for carrageenan‐induced paw edema in rat - ResearchG

- In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characteriz

- Predictions and correlations of structure activity relationship of some aminoantipyrine derivatives on the basis of theoretical and experimental ground

- Predictions and correlations of structure activity relationship of some aminoantipyrine derivatives on the basis of theoretical and experimental ground - ResearchG

- In Vitro Cyclooxygenase Inhibition Assay of Cox-2-IN-26: A Technical Guide - Benchchem

- (PDF)

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies

- In vitro assays for cyclooxygenase activity and inhibitor characteriz

- Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC - NIH

- Design, synthesis, and antimicrobial evaluation of new antipyrine derivatives bearing thiazolopyridazine and pyrazolothiazole scaffolds - Taylor & Francis Online

- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv

- Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC

- Chemical structures of bioactive antipyrine compounds and some drugs.

- In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants - Academic Journals

- Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare - The Pharma Innov

- New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflamm

- Pyrazolone derivatives: synthesis, anti-inflammatory, analgesic, quantitative structure-activity rel

- (PDF) Antimicrobial Evaluation, Synthesis, and Characterization of Some 1-(5-((1H-Pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)

- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv

- Antimicrobial, molecular docking and SAR studies of pyrazole clubbed imino in vitro phenyl deriv

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities - MDPI

- Novel Acetohydrazide Pyrazole Derivatives - Asian Publication Corpor

- Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety - Journal of Pharmaceutical and Scientific Innov

- Current status of pyrazole and its biological activities - PMC - PubMed Central

- PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES | Frontier in Medical and Health Research

Sources

- 1. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrazolone derivatives: synthesis, anti-inflammatory, analgesic, quantitative structure-activity relationship and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ajpp.in [ajpp.in]

- 10. tandfonline.com [tandfonline.com]

- 11. japsonline.com [japsonline.com]

- 12. srrjournals.com [srrjournals.com]

- 13. ijcrt.org [ijcrt.org]

- 14. 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. thepharmajournal.com [thepharmajournal.com]

- 19. academicjournals.org [academicjournals.org]

- 20. Broth Microdilution | MI [microbiology.mlsascp.com]

- 21. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 23. protocols.io [protocols.io]

- 24. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 25. clyte.tech [clyte.tech]

- 26. broadpharm.com [broadpharm.com]

- 27. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 28. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 29. inotiv.com [inotiv.com]

- 30. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 31. 2.2. Carrageenan-Induced Paw Edema [bio-protocol.org]

Elucidating the Therapeutic Targets of Novel Pyrazolone Derivatives: A Mechanistic Framework for 1,5-Dimethyl-2-(p-tolyl)-1H-pyrazol-3(2H)-one

An In-Depth Technical Guide

Abstract

The pyrazolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutics with diverse biological activities, from anti-inflammatory agents to neuroprotective compounds. While classic pyrazolones like Antipyrine and the related pyrazolidinedione Apazone are well-characterized, the therapeutic potential of novel derivatives such as 1,5-Dimethyl-2-(p-tolyl)-1H-pyrazol-3(2H)-one remains largely unexplored. This technical guide provides a comprehensive framework for the identification and validation of its potential therapeutic targets. We synthesize established knowledge of pyrazolone pharmacology with modern drug discovery workflows, presenting a logical, evidence-based pathway for researchers. This document details experimental protocols, data interpretation strategies, and the causal reasoning behind methodological choices, designed to empower drug development professionals to systematically uncover the mechanism of action of this and other novel pyrazolone compounds.

Introduction: The Pyrazolone Core and Its Therapeutic Legacy